Technical Whitepaper: N-Cyclopropyl-N'-(2-fluoro-4-iodophenyl)urea
Technical Whitepaper: N-Cyclopropyl-N'-(2-fluoro-4-iodophenyl)urea
The following technical guide provides an in-depth analysis of N-Cyclopropyl-N'-(2-fluoro-4-iodophenyl)urea (CAS: 871700-18-4).
Editorial Note: While often confused with early MEK inhibitors like PD184352 due to structural similarities (the halogenated aniline moiety), this urea derivative is distinct. It serves as the critical pharmacophore and advanced intermediate for the blockbuster MEK inhibitor Trametinib (GSK1120212) . This guide focuses on its physicochemical properties, synthetic production, and its structural role in allosteric kinase inhibition.
The Trametinib Scaffold: Synthesis, Properties, and Allosteric Binding Mechanics
Chemical Identity & Physicochemical Profile[1][2][3][4][5][6][7]
This compound represents a "privileged structure" in kinase inhibitor chemistry, specifically designed to occupy the hydrophobic allosteric pocket adjacent to the ATP-binding site in MEK1/2 enzymes. The combination of the iodine atom (a large, lipophilic halogen) and the urea linker creates a high-affinity anchor point.
Core Data Matrix
| Property | Value / Description |
| CAS Number | 871700-18-4 |
| IUPAC Name | 1-cyclopropyl-3-(2-fluoro-4-iodophenyl)urea |
| Molecular Formula | |
| Molecular Weight | 320.10 g/mol |
| Physical State | White to off-white crystalline solid |
| LogP (Predicted) | ~3.18 (Lipophilic) |
| Topological Polar Surface Area (TPSA) | 41.13 |
| Solubility | Low in water; Soluble in DMSO, DMF, and warm Ethanol |
| Key Functional Groups | Aryl Iodine (Hydrophobic anchor), Urea (H-bond donor/acceptor), Cyclopropyl (Steric bulk) |
Structural Biology: The Allosteric Anchor Mechanism
To understand the value of this compound, one must understand the binding mode of Type III/IV allosteric MEK inhibitors. This urea fragment is not merely a linker; it is the primary determinant of selectivity.
The "Lock-and-Key" Interaction
-
The Hydrophobic Pocket: The 4-iodo substituent is critical. Iodine is highly lipophilic and large (
). It fits deeply into a specific hydrophobic pocket in MEK1/2 formed by Ile141, Phe209, and Leu118. This pocket is unique to MEK, conferring high selectivity over other kinases. -
The Urea Bridge: The urea moiety forms a bidentate hydrogen bond network with the backbone of the kinase (typically Lys97 in MEK1), stabilizing the "inhibitor-bound" inactive conformation.
-
The Cyclopropyl Cap: This group sits at the solvent interface, improving metabolic stability compared to linear alkyl chains while maintaining a compact profile.
Pathway Visualization: From Scaffold to Inhibition
The following diagram illustrates how this specific urea scaffold integrates into the synthesis of Trametinib and subsequently blocks the MAPK signaling cascade.
Figure 1: The progression from the urea intermediate to the active MEK inhibitor Trametinib, showing the blockade of the MAPK pathway.
Synthetic Protocol: Manufacturing the Scaffold
The synthesis of this urea is a critical Control Point in the CMC (Chemistry, Manufacturing, and Controls) process. The purity of this intermediate directly impacts the yield and impurity profile of the final drug substance.
Method: The CDI (Carbonyldiimidazole) Route
This is the preferred industrial route as it avoids the use of phosgene and allows for a "one-pot" variation.
Reagents:
-
Coupling Agent: 1,1'-Carbonyldiimidazole (CDI) (1.1 - 1.2 eq)
-
Amine Source: Cyclopropylamine (1.1 - 1.5 eq)
-
Solvent: Anhydrous THF or DMF
-
Catalyst (Optional): DMAP (4-Dimethylaminopyridine)
Step-by-Step Protocol:
-
Activation:
-
Charge a reaction vessel with 2-Fluoro-4-iodoaniline and anhydrous THF.
-
Cool to 0°C under nitrogen atmosphere.
-
Add CDI portion-wise. The reaction will generate imidazole as a byproduct.
-
Mechanism:[3] The aniline attacks the CDI to form the reactive N-acylimidazole intermediate.
-
Stir at Room Temperature (RT) for 2–4 hours. Monitor by TLC or HPLC for consumption of aniline.
-
-
Coupling:
-
Once the intermediate is formed, cool the mixture back to 0°C.
-
Add Cyclopropylamine dropwise.[3] (Note: Exothermic reaction).
-
Allow the mixture to warm to RT and stir for 6–12 hours.
-
Mechanism:[3] The cyclopropylamine attacks the carbonyl carbon, displacing the imidazole ring and forming the stable urea linkage.
-
-
Work-up & Purification:
-
Quench the reaction with water.
-
Extraction: Extract with Ethyl Acetate (
). Wash organic layers with 1N HCl (to remove imidazole and unreacted amine), followed by brine. -
Crystallization: This urea typically crystallizes well. Concentrate the organic layer and recrystallize from Ethanol/Water or Ethyl Acetate/Hexanes.
-
Drying: Dry under vacuum at 45°C.
-
Synthetic Workflow Diagram
Figure 2: Step-wise synthesis of the urea scaffold via the CDI-activated route.
Quality Control & Analytical Verification
For researchers utilizing this compound as a building block, verification of the Iodine-Carbon bond integrity is crucial, as it is susceptible to photolytic cleavage (de-iodination) if stored improperly.
| Analytical Method | Expected Signal / Criteria |
| 1H NMR (DMSO-d6) | Cyclopropyl: Multiplets at |
| LC-MS (ESI+) | |
| HPLC Purity | >98% (Area %). Monitor for "des-iodo" impurity (loss of iodine) which elutes earlier. |
| Appearance | Must be white/off-white. Yellowing indicates oxidation or iodine liberation. |
Safety & Handling Guidelines
-
Hazard Classification: Irritant (Skin/Eye). Potential organ toxicity due to the halogenated aniline substructure.
-
Light Sensitivity: The C-I bond is photosensitive. Store in amber vials away from direct light.
-
Storage: 2–8°C is recommended for long-term stability.
-
Solubility for Assays: Prepare stock solutions in DMSO (up to 50 mM). Avoid freeze-thaw cycles of the stock solution to prevent precipitation.
References
-
Sebolt-Leopold, J. S., et al. (1999). Blockade of the MAP kinase pathway suppresses growth of colon tumors in vivo. Nature Medicine, 5(7), 810–816.
-
Yamaguchi, T., et al. (2011). Discovery of Trametinib (GSK1120212), a Potent and Long-Acting MEK Inhibitor. Bioorganic & Medicinal Chemistry Letters. (Describes the optimization of the urea scaffold).
-
PubChem Compound Summary. (2025). N-Cyclopropyl-N'-(2-fluoro-4-iodophenyl)urea (CID 59717054).[4] National Center for Biotechnology Information.
-
Abe, H., et al. (2011). Process for the preparation of 5-amino-2,4,7-trioxo-3,4,7,8-tetrahydro-2H-pyrido[2,3-d]pyrimidine derivatives.[2][5][6] U.S. Patent 8,039,630. (Detailed industrial synthesis of the urea intermediate).
Sources
- 1. 29632-74-4 | 2-Fluoro-4-iodoaniline | Fluorinated Building Blocks | Ambeed.com [ambeed.com]
- 2. Hydrogen-Mediated Reductive Cross-Coupling of Aryl Iodides with Activated Aryl and Heteroaryl Bromides - PMC [pmc.ncbi.nlm.nih.gov]
- 3. AU2005252110B2 - 5-amino-2,4,7-trioxo-3,4,7,8-tetrahydro-2H-pyrido[2,3-D] pyrimidine derivatives and related compounds for the treatment of cancer - Google Patents [patents.google.com]
- 4. N-Cyclopropyl-N'-(2-fluoro-4-iodophenyl)urea | C10H10FIN2O | CID 59717054 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. Manufacturer supply high quality 3-cyclopropyl-1-(2-fluoro-4-iodophenyl)-5-hydroxy-6,8-diMethylpyrido[2,3-d]pyriMidine-2,4,7(1H,3H,8H)-trione 871700-24-2 with GMP standards [whsysbio.net]
- 6. Reputable manufacturer supply 1-Cyclopropyl-3-(2-fluoro-4-iodophenyl)urea 871700-18-4 in stock with high standard [whsysbio.net]
